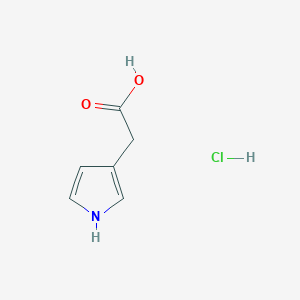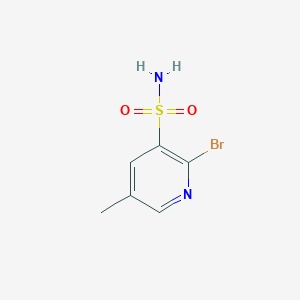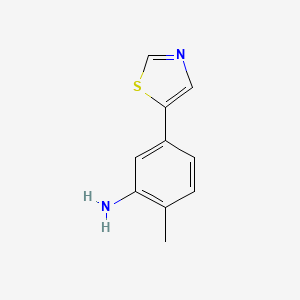
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Esterification: The formation of the ester group.
Each of these steps requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, methylamine for amination, and methanol with an acid catalyst for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a compound with a different functional group replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate exerts its effects depends on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-chloro-5-methoxyphenyl)-2-(methylamino)acetate
- Methyl 2-(2-fluoro-5-methoxyphenyl)-2-(methylamino)acetate
- Methyl 2-(2-iodo-5-methoxyphenyl)-2-(methylamino)acetate
Uniqueness
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom with the methoxy and methylamino groups can result in distinct chemical and physical properties compared to its analogs.
特性
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12/h4-6,10,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQUGXMBWYYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)
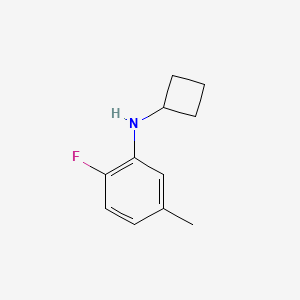
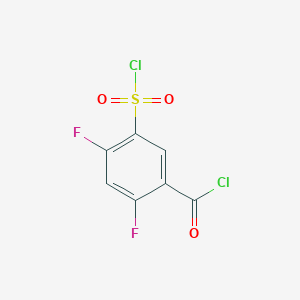
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
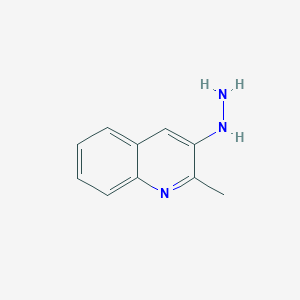
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
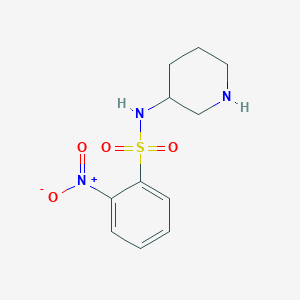
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)

